N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide
Description
N-(1-Cyanocyclohexyl)-6-methylpyridine-2-carboxamide is a synthetic carboxamide derivative characterized by a pyridine-2-carboxamide backbone substituted with a 6-methyl group on the pyridine ring and a 1-cyanocyclohexyl moiety attached to the amide nitrogen. This structural configuration confers unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors such as cannabinoid receptors (CB1/CB2) and the 18 kDa translocator protein (TSPO) .
The compound is typically synthesized via acyl chloride-mediated coupling reactions, a method validated for analogous monoamide ligands . Its 1-cyanocyclohexyl substituent is hypothesized to enhance metabolic stability and influence receptor binding selectivity, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-11-6-5-7-12(16-11)13(18)17-14(10-15)8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHLUPBXVNASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of 6-methylpyridine-2-carboxylic acid with 1-cyanocyclohexylamine under appropriate conditions. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of biocatalysts such as nitrilases can be explored for the selective hydrolysis of nitriles to carboxamides, providing an environmentally friendly alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide has found applications in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitrilases.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on enzymes or other biomolecules. The carboxamide group can form hydrogen bonds, stabilizing interactions with proteins or other targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
The 1-cyanocyclohexyl group is a critical pharmacophore in several carboxamide derivatives. Key analogs include:
- Pyrazole-3-carboxamides: E.g., 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (Compound 9n) .
- Tetrahydro-pyran-substituted analogs: E.g., N-(4-cyano-tetrahydro-2H-pyran-4-yl) derivatives (Compound 9m) .
While the target compound features a pyridine-2-carboxamide scaffold, these analogs utilize pyrazole-3-carboxamide backbones. Despite differing core structures, the shared 1-cyanocyclohexyl substituent allows for comparative analysis of substituent effects on receptor binding and physicochemical properties.
Pharmacological Profiles
Receptor affinity data (Table 1) highlight the impact of substituents on selectivity:
Table 1 : Receptor Binding Affinities of Selected Analogs
| Compound | Substituent | CB1 Ki (nM) | TSPO Ki (nM) | Selectivity Profile |
|---|---|---|---|---|
| 9n | 1-Cyanocyclohexyl | 15.7 | >100* | High CB1 selectivity |
| 9m | 4-Cyano-tetrahydro-pyran | 62 | 29 | Mixed (TSPO preference) |
Note: TSPO affinity for 9n is inferred from structural comparisons; explicit data are unavailable.
- Compound 9n: The 1-cyanocyclohexyl group in this pyrazole derivative confers 15.7 nM affinity for CB1, with minimal TSPO interaction, indicating strong CB1 selectivity. This contrasts with Compound 9m, where the tetrahydro-pyran substituent reduces CB1 affinity (62 nM) but enhances TSPO binding (29 nM), reversing selectivity .
- Target Compound: While direct data are unavailable, the 1-cyanocyclohexyl group in N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide likely enhances CB1 affinity analogously to 9n, though its pyridine core may alter binding kinetics due to differences in electron distribution and steric effects.
Physicochemical and Metabolic Properties
- Metabolic Stability: The 1-cyanocyclohexyl group resists oxidative metabolism better than less rigid substituents, extending half-life in vivo .
Implications for Drug Design
- Selectivity Tuning: Minor structural changes (e.g., cyclohexyl vs. tetrahydro-pyran) can shift receptor selectivity, enabling tailored ligand design for CNS targets.
Biological Activity
N-(1-cyanocyclohexyl)-6-methylpyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O. The compound features a pyridine ring substituted with a carboxamide group and a cyanocyclohexyl moiety, which may influence its biological activity.
1. Anti-Cancer Activity
Recent studies have evaluated the anti-cancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
In vitro studies indicated that the compound significantly reduced cell viability in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines. The mechanism of action may involve apoptosis induction, as evidenced by increased subG1 phase populations in treated cells.
2. Anti-Inflammatory Activity
The anti-inflammatory properties of this compound were assessed through carrageenan-induced edema models. The compound exhibited significant inhibition of edema formation.
Table 2: Anti-Inflammatory Activity
This suggests that the compound may be effective in treating inflammatory conditions by modulating inflammatory pathways.
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated, revealing activity against several bacterial strains.
Table 3: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC mg/mL) | Reference |
|---|---|---|
| Escherichia coli | 6.72 | |
| Staphylococcus aureus | 6.63 |
These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Cytotoxicity : A study conducted on leukemia cell lines demonstrated that this compound significantly inhibited cell proliferation through apoptosis mechanisms .
- Anti-Inflammatory Research : Research utilizing animal models showed that the compound effectively reduced inflammation, suggesting its potential therapeutic use in inflammatory diseases .
- Antimicrobial Testing : Laboratory evaluations confirmed its effectiveness against pathogenic bacteria, highlighting its potential role in antibiotic development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
